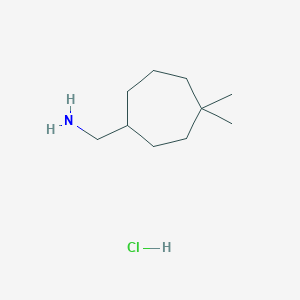![molecular formula C14H18N4O3 B2812869 8-(3-hydroxypropyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034555-61-6](/img/structure/B2812869.png)
8-(3-hydroxypropyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3-hydroxypropyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound features a pyrido[2,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications
Mecanismo De Acción
Target of Action
The primary targets of this compound are Tyrosine Kinase Inhibitors (TKIs) . TKIs are a type of protein kinase inhibitor that specifically blocks the action of tyrosine kinases, enzymes responsible for the activation of many proteins by signal transduction cascades. These proteins play significant roles in the pathways of cell growth and differentiation .
Mode of Action
The compound interacts with its targets by inhibiting the tyrosine kinase enzymes, thereby preventing the phosphorylation of tyrosine residues on these enzymes . This inhibition disrupts the signal transduction pathways, leading to a decrease in cell proliferation and an increase in programmed cell death, or apoptosis .
Biochemical Pathways
The compound affects several biochemical pathways, including those involving breakpoint cluster region protein (BCR) kinase , discoidin domain-containing receptor 2 (DDR2) , MAP kinase interacting kinase (MNK1/2) , and zeta-chain-associated protein kinase 70 kDa (ZAP-70) . These pathways play crucial roles in cell growth, differentiation, and survival. By inhibiting these pathways, the compound can exert its anticancer effects .
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its solubility, stability, and permeability .
Result of Action
The result of the compound’s action is a decrease in cell proliferation and an increase in apoptosis, particularly in cancer cells . This can lead to a reduction in tumor growth and potentially to the regression of the tumor .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound’s activity can be affected by the presence of other substances, such as proteins or ions, in the cellular environment . Additionally, factors such as temperature, pH, and light exposure can impact the compound’s stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-hydroxypropyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a halogenated pyrido[2,3-d]pyrimidine intermediate reacts with morpholine.
Attachment of the Hydroxypropyl Group: The hydroxypropyl group can be introduced through alkylation reactions, using 3-chloropropanol or similar reagents under basic conditions.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
8-(3-hydroxypropyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group, using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The pyrido[2,3-d]pyrimidine core can be reduced under hydrogenation conditions, using catalysts like palladium on carbon.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other suitable catalysts.
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Hydrogenated pyrido[2,3-d]pyrimidine derivatives.
Substitution: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
8-(3-hydroxypropyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one: Lacks the hydroxypropyl group, which may affect its solubility and bioavailability.
8-(3-chloropropyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one:
Uniqueness
8-(3-hydroxypropyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one is unique due to the presence of both the hydroxypropyl group and the morpholine ring, which together enhance its solubility, bioavailability, and potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better utilize its properties for scientific and industrial advancements.
Propiedades
IUPAC Name |
8-(3-hydroxypropyl)-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c19-7-1-4-18-12(20)3-2-11-13(15-10-16-14(11)18)17-5-8-21-9-6-17/h2-3,10,19H,1,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFFUAKQXUNLPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2C=CC(=O)N3CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-Fluorosulfonyloxyphenyl)methylsulfanyl]-1,4,5,6-tetrahydrocyclopenta[d]imidazole](/img/structure/B2812787.png)
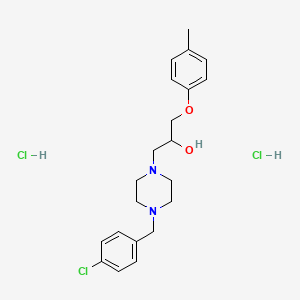

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2812791.png)

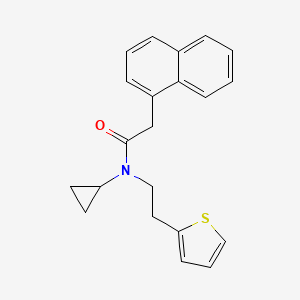
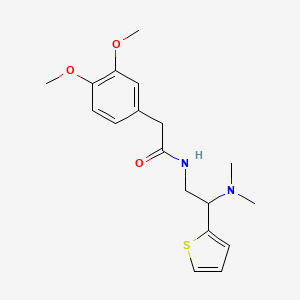
![4-[3-(2-furyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B2812798.png)
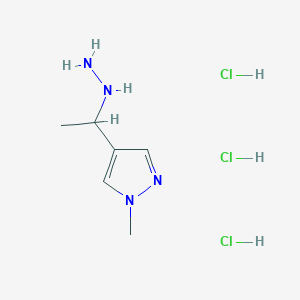
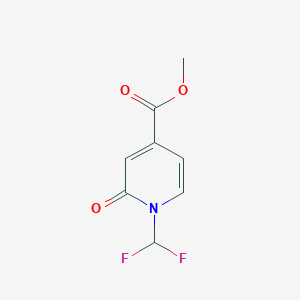

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2812805.png)
![3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]-4,4,4-trifluorobutanoic acid](/img/structure/B2812808.png)
